molecular formula C19H30N2O B048528 6-(N-Decylamino)-4-hydroxymethylindole CAS No. 123597-55-7

6-(N-Decylamino)-4-hydroxymethylindole

Cat. No. B048528
M. Wt: 302.5 g/mol
InChI Key: CHLOVPDKABYEDC-UHFFFAOYSA-N
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Description

6-(N-Decylamino)-4-hydroxymethylindole is a complex organic compound featuring both indole and decylamino functional groups. This compound is of interest due to its structural uniqueness and potential applications in various fields of chemistry and materials science. Research into similar compounds has provided insights into their synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of related indole derivatives often involves multi-step chemical reactions, starting from simpler indole compounds and incorporating various functional groups through reactions such as alkylation, acylation, and others. For example, the synthesis of 6-bromo-1-butyl-3-ethoxycarbonyl-2-(N-methyl-N-phenylamino)methyl-5-(1,2,3,4-tetrazol-5-yl)methoxyindole demonstrates the complexity and creativity involved in indole chemistry, showing a pathway that might be adapted for the synthesis of 6-(N-Decylamino)-4-hydroxymethylindole (Gadaginamath & Patil, 2002).

Scientific Research Applications

  • Synthesis of Indole Derivatives : Various studies have focused on synthesizing indole derivatives and exploring their chemical properties. For example, the synthesis of pyrano[3,4-b]indoles from 2-hydroxymethylindole and l-dehydroascorbic acid under mild conditions (Lavrenov et al., 2005).

  • Antimicrobial and Antiviral Activities : Some indole derivatives have been investigated for their antimicrobial and antiviral activities. For instance, the study on the synthesis and antimicrobial activity of 6-bromo-1-butyl-3-ethoxycarbonyl-2-(N-methyl-N-phenylamino)methylindole demonstrates this application (Gadaginamath & Patil, 2002).

  • Chemiluminescence in Analytical Chemistry : Indole derivatives like 6-aminomethylphthalhydrazide have been used as chemiluminescence derivatization reagents for 5-hydroxyindoles in liquid chromatography, suggesting potential analytical applications (Ishida et al., 1997).

  • Metabolism and Excretion Studies : Compounds like zafirlukast, an indole derivative, have been studied for their metabolic pathways and excretion in different species. This is crucial for understanding the pharmacokinetics of drugs (Savidge et al., 1998).

  • Synthesis of Hydroxyindole Derivatives : Research into the synthesis of various hydroxyindole derivatives, starting from different precursors, has been a significant focus, indicating the chemical versatility of indole compounds (Marchelli, Hutzinger, & Heacock, 1969).

Safety And Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound, including its toxicity and precautions for handling and storage .

Future Directions

The field of hydroxylamine research is continually evolving, with recent developments suggesting broader applications for these compounds . Future efforts may focus on improving the synthesis methods, exploring new reactions, and investigating potential applications in various fields .

properties

IUPAC Name

[6-(decylamino)-1H-indol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c1-2-3-4-5-6-7-8-9-11-20-17-13-16(15-22)18-10-12-21-19(18)14-17/h10,12-14,20-22H,2-9,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLOVPDKABYEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNC1=CC(=C2C=CNC2=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154050
Record name 6-(N-Decylamino)-4-hydroxymethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(N-Decylamino)-4-hydroxymethylindole

CAS RN

123597-55-7
Record name 6-(N-Decylamino)-4-hydroxymethylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123597557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(N-Decylamino)-4-hydroxymethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(N-Decylamino)-4-hydroxymethylindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DS Grove, AM Mastro - Experimental cell research, 1991 - Elsevier
The tumor promoter 12-O-tetradecanoylphorbol 13-acetate (TPA) can enhance or inhibit lymphocyte proliferation. Enhancement correlated with increased interleukin 2 (IL-2) production …
Number of citations: 12 www.sciencedirect.com
PA Wender, KF Koehler, NA Sharkey… - Proceedings of the …, 1986 - National Acad Sciences
The diterpene diester phorbol 12-myristate 13-acetate and the alkaloid teleocidin B are structurally unrelated natural products that display similar potent irritant and tumor-promoting …
Number of citations: 249 www.pnas.org
JG Lee, R Ge, DO Hardy, K Leong… - Hormone and …, 2008 - thieme-connect.com
Abstract Treatment with glucocorticoids is one of a limited number of options for androgen independent prostate cancer. Neuroendocrine differentiation has been shown to contribute to …
Number of citations: 3 www.thieme-connect.com
CM Cribbs - 1991 - search.proquest.com
Protein kinase C (PKC) was first discovered in 1977 as a proteolytically activated enzyme in bovine cerebellum and rat brain tissues. Since then, eight isozymes have been identified in …
Number of citations: 2 search.proquest.com
PA WENDER, CM CRIBBS - Molecular Mechanisms and their …, 1991 - books.google.com
Cancer is currently a major cause of death and disability in the world, second only to cardiovascular disease in many countries, while in others (eg, Japan, 1988) it ranks first. Although it …
Number of citations: 0 books.google.com

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